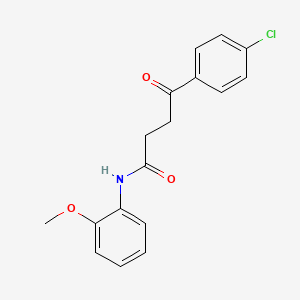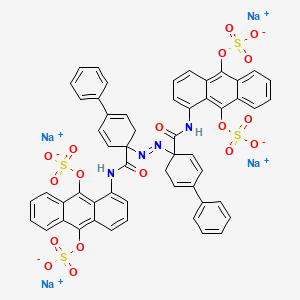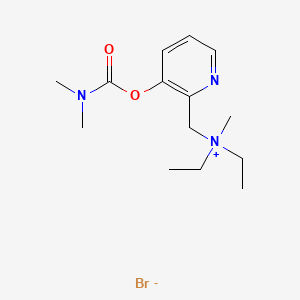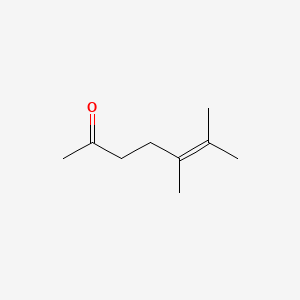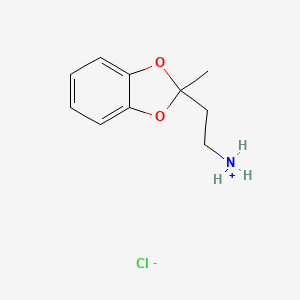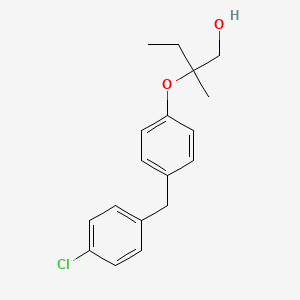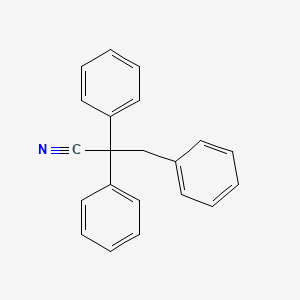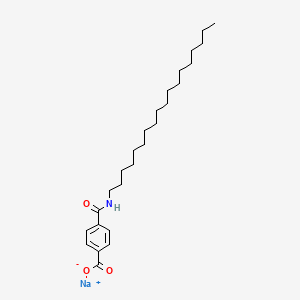![molecular formula C6H12Cl2O5S2 B13762758 Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro- CAS No. 53061-10-2](/img/structure/B13762758.png)
Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] is a chemical compound with the molecular formula C6H12Cl2O5S2 This compound is characterized by the presence of two chloroethyl groups attached to a central ethane backbone, which is further connected by oxybis(methylenesulfonyl) linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves multiple steps. One common method includes the reaction of ethylene oxide with methanesulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro groups.
Aplicaciones Científicas De Investigación
Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethane, 1,1’-[oxybis(methylenesulfonyl)]bis[2-chloro-] involves its interaction with molecular targets through its functional groups. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-chloroethylsulfonylmethyl)ether
- Bis(2-chloroethylsulphonylmethyl)ether
- 1,1’-[Oxybis(methylenesulfonyl)]bis(2-chloroethane)
Uniqueness
Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
53061-10-2 |
|---|---|
Fórmula molecular |
C6H12Cl2O5S2 |
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chloroethylsulfonylmethoxymethylsulfonyl)ethane |
InChI |
InChI=1S/C6H12Cl2O5S2/c7-1-3-14(9,10)5-13-6-15(11,12)4-2-8/h1-6H2 |
Clave InChI |
PEPHICBDUBUZCC-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)S(=O)(=O)COCS(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



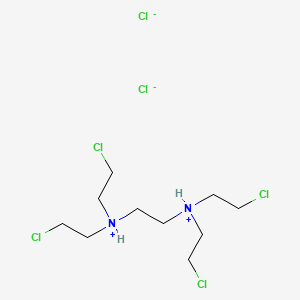
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)


